molecular formula C17H14N2OS B12136648 N-(5-benzyl-1,3-thiazol-2-yl)benzamide

N-(5-benzyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B12136648
M. Wt: 294.4 g/mol
InChI Key: MOJSCRRSJSQFJI-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)benzamide, also known by its systematic name, is a chemical compound with the following molecular formula:

C17H13N3O3S\text{C}_{17}\text{H}_{13}\text{N}_{3}\text{O}_{3}\text{S}C17​H13​N3​O3​S

. Its CAS number is 303791-89-1, and its molecular weight is approximately 339.375 g/mol . This compound belongs to the class of thiazole derivatives, which often exhibit interesting biological activities.

Preparation Methods

Synthetic Routes:: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)benzamide involves several steps. While I don’t have specific synthetic details for this compound, it can be prepared through various synthetic routes. Researchers typically employ organic reactions to assemble the thiazole ring and attach the benzyl and benzamide moieties.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. its synthesis likely follows similar principles as laboratory-scale procedures.

Chemical Reactions Analysis

Reactivity:: N-(5-benzyl-1,3-thiazol-2-yl)benzamide can participate in various chemical reactions, including:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: May be reduced to corresponding amines.

    Substitution: Exhibits nucleophilic substitution reactions at the thiazole nitrogen or benzyl carbon.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

Mechanism of Action

The precise mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)benzamide exerts its effects remains an active area of research. It likely interacts with specific proteins or receptors, modulating cellular processes.

Comparison with Similar Compounds

While I don’t have a comprehensive list of similar compounds, researchers often compare N-(5-benzyl-1,3-thiazol-2-yl)benzamide with related thiazole derivatives. Its distinct structure and reactivity set it apart from other compounds in this class.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C17H14N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,19,20)

InChI Key

MOJSCRRSJSQFJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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